Glycyl-threonine

Vue d'ensemble

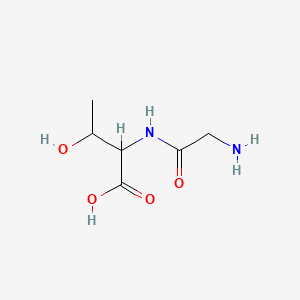

Description

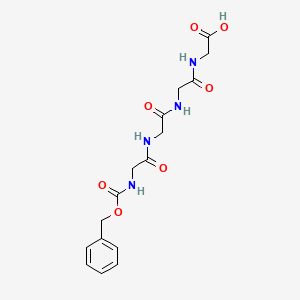

Glycyl-threonine is a dipeptide composed of the amino acids glycine and threonine. It is a structural motif found in various proteins, including transmembrane proteins and natural proteins such as collagen and mucins . Glycyl-threonine plays a role in protein dimerization, as seen in the transmembrane helix of glycophorin A, where threonine stabilizes the dimer through hydrogen-bonding interactions . The presence of glycosylated threonine is also significant in biomimetic materials, which are of interest in biomedicine for their ability to mimic the structure and function of natural proteins .

Synthesis Analysis

The synthesis of glycyl-threonine and its derivatives can be complex. For instance, the preparation and polymerization of threonine N-Carboxyanhydride (NCA) have been challenging, but optimized routes have been developed to produce glycosylated and acetylated threonine NCAs of high analytical purity . Additionally, the GLY1 gene of Saccharomyces cerevisiae encodes an enzyme that catalyzes the cleavage of L-threonine to glycine, which is a critical step in the biosynthesis of glycine for cell growth .

Molecular Structure Analysis

The molecular structure of glycyl-threonine has been studied using various techniques. For example, solid-state nuclear magnetic resonance spectroscopy has provided high-resolution structural restraints on the conformation and packing of threonine in the glycophorin A dimer interface . X-ray diffraction studies have revealed the crystal structure of glycyl-L-threonine dihydrate, showing the planarity of the carboxyl and peptide groups and the extended conformation of the peptide chain .

Chemical Reactions Analysis

Glycyl-threonine is involved in several chemical reactions within biological systems. The enzyme encoded by the GLY1 gene can cleave both L-allo-threonine and L-threonine to produce glycine . In rat liver mitochondria, L-threonine is a precursor of glycine, and the pathway involves the coupled activities of threonine dehydrogenase and 2-amino-3-oxobutyrate CoA-ligase .

Physical and Chemical Properties Analysis

The physical and chemical properties of glycyl-threonine are influenced by its interactions with water and other molecules. The experimental electron density distribution in glycyl-L-threonine dihydrate has been investigated, and the electrostatic potential around the molecule has been discussed in terms of molecular interactions . The crystal structure of glycyl-d-threonine dihydrate has also been determined, providing insights into the influence of hydrogen bonding on N-H and O-H bond distances and angles .

Applications De Recherche Scientifique

Structural Analysis

Glycyl-threonine has been studied for its crystal structure. Yadava and Padmanabhan (1973) investigated the crystal structure of glycyl-L-threonine dihydrate, revealing details about its orthorhombic space group and the conformation of the peptide chain. They noted that both the carboxyl and peptide groups are planar and the peptide chain is in an extended conformation (Yadava & Padmanabhan, 1973).

Metabolic Significance

Wang et al. (2009) discovered that mouse embryonic stem cells are critically dependent on the amino acid threonine. Their findings indicate that threonine dehydrogenase-mediated catabolism of threonine generates glycine and acetyl-coenzyme A (CoA), highlighting the metabolic significance of glycyl-threonine (Wang et al., 2009).

Electron Density and Electrostatic Potential Studies

Research by Benabicha et al. (2000) focused on the experimental electron density distribution in glycyl-L-threonine dihydrate. They used single-crystal X-ray diffraction data to analyze the molecular electron density and the electrostatic potential around the molecule, offering insights into molecular interactions (Benabicha et al., 2000).

Circadian Period and Temperature Compensation

Sawyer et al. (1997) studied the threonine-glycine encoding repeat within the clock gene of Drosophila melanogaster. Their findings suggest a relationship between the Thr-Gly length variation and the flies' ability to maintain a circadian period at different temperatures, providing insights into molecular polymorphism and natural selection (Sawyer et al., 1997).

Bond Topological Properties

Dittrich et al. (2000) investigated the charge density of glycyl-L-threonine dihydrate, providing quantitative topological data for peptide and side chain bonds. Their study compared bond topological indices in the dipeptide with those of building amino acids, suggesting transferability of electronic properties (Dittrich et al., 2000).

Nutritional and Metabolic Studies

Studies by van der Schoor et al. (2007) on preterm infants showed that threonine is essential for intestinal first-pass metabolism, indicating its importance in the synthesis of intestinally produced glycoproteins (van der Schoor et al., 2007). Additionally, Simic et al. (2002) identified the role of serine hydroxymethyltransferase in the degradation of l-threonine to glycine in Corynebacterium glutamicum, highlighting the metabolic pathway of glycyl-threonine in bacteria (Simic et al., 2002).

Biochemical Pathways

Bird et al. (1984) elucidated the biochemical pathways of glycine formation from L-threonine in rat liver mitochondria. This study provided a deeper understanding of threonine metabolism and its role in glycine biosynthesis (Bird et al., 1984).

Application in Microbial Engineering

Liu et al. (2018) explored strategies to increase l-threonine production in Escherichia coli. Their work demonstrates the potential of glycyl-threonine in improving the efficiency of microbial processes for the production of essential amino acids (Liu et al., 2018).

Molecular Structure Studies

Research on glycyl-d-threonine dihydrate by Ho et al. (1979) detailed the molecular structure and bond distances, providing valuable information for understanding the chemical properties of glycyl-threonine (Ho et al., 1979).

Safety And Hazards

Propriétés

IUPAC Name |

2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c1-3(9)5(6(11)12)8-4(10)2-7/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIFSFOFKGKIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949914 | |

| Record name | N-(2-Amino-1-hydroxyethylidene)threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyl-Threonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Glycyl-threonine | |

CAS RN |

27174-15-8 | |

| Record name | N-(2-Amino-1-hydroxyethylidene)threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-DL-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)